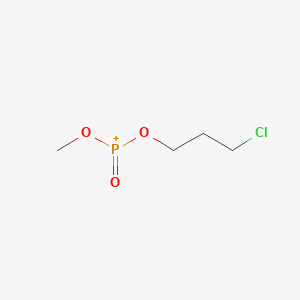

(3-Chloropropoxy)(methoxy)oxophosphanium

Beschreibung

(3-Chloropropoxy)(methoxy)oxophosphanium is a phosphorus-containing organophosphorus compound characterized by a central phosphorus atom bonded to a methoxy group (-OCH₃), a 3-chloropropoxy group (-O(CH₂)₃Cl), and an oxo group (=O). This structure places it within a broader class of organophosphorus derivatives, which are widely studied for their reactivity, biological activity, and applications in catalysis or medicinal chemistry.

Eigenschaften

CAS-Nummer |

61047-59-4 |

|---|---|

Molekularformel |

C4H9ClO3P+ |

Molekulargewicht |

171.54 g/mol |

IUPAC-Name |

3-chloropropoxy-methoxy-oxophosphanium |

InChI |

InChI=1S/C4H9ClO3P/c1-7-9(6)8-4-2-3-5/h2-4H2,1H3/q+1 |

InChI-Schlüssel |

CQJWMIBKFYUZKB-UHFFFAOYSA-N |

Kanonische SMILES |

CO[P+](=O)OCCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropoxy)(methoxy)oxophosphanium typically involves the reaction of appropriate chloropropoxy and methoxy precursors with a phosphorus-containing reagent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of (3-Chloropropoxy)(methoxy)oxophosphanium may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (3-Chloropropoxy)(methoxy)oxophosphanium can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: This compound can also participate in reduction reactions, where it gains electrons and forms reduced species.

Substitution: Substitution reactions involving (3-Chloropropoxy)(methoxy)oxophosphanium can lead to the replacement of one of its functional groups with another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (3-Chloropropoxy)(methoxy)oxophosphanium is used as a reagent in various synthetic pathways. Its unique reactivity makes it valuable for the synthesis of complex molecules.

Biology: In biological research, this compound may be used to study the effects of phosphorus-containing compounds on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological contexts.

Medicine: While not widely used in medicine, (3-Chloropropoxy)(methoxy)oxophosphanium could potentially be explored for its effects on biological pathways and its potential therapeutic applications.

Industry: In industrial applications, this compound may be used in the production of specialized chemicals and materials. Its reactivity can be harnessed for the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of (3-Chloropropoxy)(methoxy)oxophosphanium involves its interaction with molecular targets through its functional groups. The chloropropoxy and methoxy groups can participate in various chemical reactions, while the oxophosphanium core can interact with other molecules through coordination or covalent bonding. These interactions can lead to changes in molecular structure and function, influencing the behavior of the compound in different contexts.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Antiproliferative Benzotriazine Derivatives

The provided evidence highlights 1,2,3-benzotriazine derivatives substituted with methoxy and 3-chloropropoxy groups as key analogs. These compounds, such as 8m (4-(3-chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine), exhibit potent antiproliferative effects against cancer cells. Key findings include:

| Compound | Substituents (C6, C7, C4-anilino) | Activity (GI₅₀ in MVECs) | Comparison to PTK787 |

|---|---|---|---|

| 8m | Methoxy (C6), 3-Chloropropoxy (C7), 3'-Cl-4'-F-anilino | 7.98 μM | 4–10× more potent |

| 8r | Methoxy (C6), 3-Chloropropoxy (C7), unsubstituted anilino | Less active | Less effective |

| PTK787 | Reference compound | ~32–80 μM (varies by cell line) | Baseline |

- Structural Insights: The 3-chloropropoxy group at C7 enhances activity compared to ethoxy or pentyloxy substituents . Methoxy at C6 synergizes with C7 substituents to improve membrane permeability and target binding . Substituents at the C4-anilino group (e.g., 3'-Cl-4'-F in 8m) significantly boost potency, likely due to increased steric and electronic interactions with kinase targets .

Methoxy-Substituted Antifungal Agents

Evidence from geranylphenol derivatives demonstrates that methoxy group positioning and count critically influence antifungal activity against Botrytis cinerea:

| Compound Class | Methoxy Groups | Acetylation | Inhibition (%) |

|---|---|---|---|

| Monomethoxy | 1 | No | <20% (inactive) |

| Trimethoxy | 3 | No | ~50–60% |

| Monomethoxy | 1 | Yes | ~70% |

| Trimethoxy | 3 | Yes | ~30% |

- Key Trends: Unacetylated compounds: Antifungal activity increases with methoxy group count (monomethoxy < dimethoxy < trimethoxy) . Acetylated derivatives: Activity inversely correlates with methoxy count due to steric hindrance or reduced hydrogen-bonding capacity .

Electronic and Steric Effects

- 3-Chloropropoxy vs. Shorter Alkoxy Chains : The 3-chloropropoxy group’s longer chain and chlorine atom enhance lipophilicity and electrophilicity, improving cellular uptake and target engagement compared to ethoxy or methoxy groups .

- Methoxy Group Synergy : In benzotriazines, methoxy at C6 stabilizes the molecular conformation, facilitating interactions with hydrophobic kinase pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.